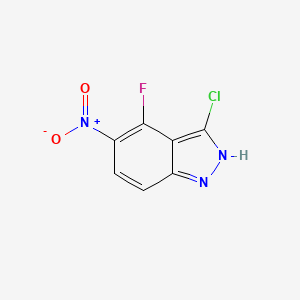

3-Chloro-4-fluoro-5-nitro-1H-indazole

Description

Properties

IUPAC Name |

3-chloro-4-fluoro-5-nitro-2H-indazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClFN3O2/c8-7-5-3(10-11-7)1-2-4(6(5)9)12(13)14/h1-2H,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISHYOBPRDANSPV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NNC(=C2C(=C1[N+](=O)[O-])F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClFN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901286565 | |

| Record name | 3-Chloro-4-fluoro-5-nitro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901286565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000340-95-3 | |

| Record name | 3-Chloro-4-fluoro-5-nitro-1H-indazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1000340-95-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-4-fluoro-5-nitro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901286565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-fluoro-5-nitro-1H-indazole typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of substituted hydrazines with ortho-substituted nitrobenzenes. The reaction conditions often include the use of catalysts such as copper acetate (Cu(OAc)2) and solvents like dimethyl sulfoxide (DMSO) under an oxygen atmosphere .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yields and purity. Transition metal-catalyzed reactions, such as those involving copper or silver catalysts, are commonly employed to achieve efficient cyclization and functionalization of the indazole ring .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-fluoro-5-nitro-1H-indazole undergoes various chemical reactions, including:

Substitution Reactions: The chloro and fluoro substituents can be replaced by other nucleophiles under appropriate conditions.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Oxidation Reactions: The compound can undergo oxidation to form various oxidized derivatives.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas are employed for the reduction of the nitro group.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.

Major Products Formed

Substitution: Formation of various substituted indazole derivatives.

Reduction: Formation of 3-Chloro-4-fluoro-5-amino-1H-indazole.

Oxidation: Formation of oxidized indazole derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry

3-Chloro-4-fluoro-5-nitro-1H-indazole has been investigated for its potential as a pharmaceutical agent. Its structural features allow it to interact with various biological targets, making it a candidate for drug development.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of indazole have been synthesized and evaluated for their inhibitory effects on fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. One study reported that certain indazole derivatives exhibited IC50 values as low as 2.9 nM against FGFR1, indicating strong inhibitory activity .

Enzyme Inhibition

The compound's nitro group can be reduced to form reactive intermediates that enhance its binding affinity to specific enzymes or receptors. This mechanism is crucial in the development of enzyme inhibitors that could be used in cancer therapy and other diseases .

Biological Research

The compound has also been studied for its biological properties beyond anticancer effects.

Antimicrobial Properties

Research indicates that indazole derivatives, including this compound, exhibit antimicrobial activities against various pathogens. The presence of halogen substituents can enhance their interaction with microbial targets .

Material Science

In addition to biological applications, this compound is being explored for its potential use in material science.

Fluorescent Materials

The unique electronic properties of the indazole ring make it suitable for developing fluorescent materials. These materials have applications in sensors and imaging technologies due to their ability to emit light upon excitation .

Conductive Polymers

The compound can serve as a building block for synthesizing conductive polymers, which are essential in electronic applications such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells .

Comparative Analysis Table

Case Studies

- FGFR Inhibitors : A series of indazole derivatives were synthesized and tested for their ability to inhibit FGFRs. One derivative showed an IC50 value of 2.9 nM against FGFR1, highlighting the potential of indazoles in cancer therapeutics .

- Antimicrobial Activity : In vitro studies demonstrated that certain indazole derivatives exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting their utility in developing new antibiotics .

Mechanism of Action

The mechanism of action of 3-Chloro-4-fluoro-5-nitro-1H-indazole involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The chloro and fluoro substituents enhance the compound’s binding affinity to target proteins and enzymes, leading to inhibition or modulation of their activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Indazole Derivatives

Substituent Effects on Reactivity and Physicochemical Properties

The following table summarizes key indazole derivatives and their substituent-driven properties:

Key Observations:

- Electron-Withdrawing Groups (EWGs): The nitro group in this compound increases electrophilic reactivity compared to methoxy or alkyl-substituted analogs .

- Halogen Effects: Fluorine improves metabolic stability, while iodine in 5-Chloro-4-fluoro-3-iodo-1H-indazole may enhance binding to hydrophobic pockets in proteins .

- Solubility: Allyl or methoxybenzyl substituents (e.g., in 1-Allyl-3-chloro-5-nitro-1H-indazole) improve aqueous solubility compared to the parent compound .

Challenges :

- Regioselectivity : Nitration and halogenation at specific positions (e.g., C5 vs. C3) require precise control of reaction conditions.

Biological Activity

3-Chloro-4-fluoro-5-nitro-1H-indazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anticancer, and enzyme inhibition properties, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound features a unique combination of halogen substituents (chlorine and fluorine) and a nitro group, which enhance its reactivity and biological potential. The molecular formula is , with a molecular weight of approximately 202.57 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The nitro group can undergo bioreduction, forming reactive intermediates that interact with cellular components. The chloro and fluoro substituents contribute to increased binding affinity to target proteins and enzymes, facilitating inhibition or modulation of their activity.

Antimicrobial Activity

Research has indicated that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains.

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 μg/mL | |

| Escherichia coli | 64 μg/mL | |

| Candida albicans | 128 μg/mL |

These results suggest that the compound could be a candidate for the development of new antimicrobial agents.

Anticancer Activity

The anticancer potential of this compound has been investigated in various cancer cell lines. Notably, it has shown promising results as an inhibitor of cell proliferation.

| Cell Line | IC50 (μM) | Reference |

|---|---|---|

| HCT116 (Colon cancer) | 0.64 | |

| KMS-12 BM (Multiple Myeloma) | 1.4 | |

| HT29 (Colon cancer) | 0.9 |

The compound's mechanism appears to involve the inhibition of specific kinases associated with tumor growth, making it a potential candidate for further development in cancer therapy.

Enzyme Inhibition Studies

This compound has also been studied for its ability to inhibit various enzymes, particularly those involved in drug metabolism.

| Enzyme | Inhibition Type | IC50 (nM) | Reference |

|---|---|---|---|

| Cytochrome P450 isoforms | Competitive inhibition | 50 | |

| FGFR1 | Potent enzymatic inhibition | <4.1 |

These findings highlight the compound's potential utility in drug design and development, particularly in modulating enzyme activity related to pharmacokinetics.

Case Studies

Several case studies have explored the biological activity of related indazole derivatives, providing insights into structure-activity relationships (SAR) that inform the development of new compounds.

- Study on Antitumor Activity : A series of indazole derivatives were synthesized and evaluated for their antiproliferative effects on various cancer cell lines. Compounds with similar structural features to this compound exhibited significant activity, suggesting that modifications to the indazole core can enhance biological effects .

- Research on Antimicrobial Properties : Another study focused on the synthesis of nitroindazole derivatives demonstrated their effectiveness against Trichomonas vaginalis and other pathogens. The results indicated that certain substitutions could improve antimicrobial potency .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-chloro-4-fluoro-5-nitro-1H-indazole, and how can reaction conditions be optimized to improve yield?

- Methodological Answer :

- Step 1 : Start with halogenation of the indazole core. Introduce chloro and fluoro groups via electrophilic substitution, using reagents like POCl₃ for chlorination and Selectfluor® for fluorination under anhydrous conditions .

- Step 2 : Nitration is typically performed using a mixture of HNO₃ and H₂SO₄ at 0–5°C to avoid over-nitration. Monitor regioselectivity via TLC or HPLC .

- Step 3 : Optimize solvent systems (e.g., DCM or THF) and temperature gradients to stabilize intermediates. Use catalytic bases like K₂CO₃ to mitigate side reactions.

- Validation : Confirm purity via NMR (¹H/¹³C) and mass spectrometry (HRMS).

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- Analytical Techniques :

- NMR Spectroscopy : Use deuterated DMSO to resolve aromatic protons and confirm substitution patterns. Chlorine and fluorine substituents induce distinct deshielding effects .

- Mass Spectrometry : Employ ESI-MS or MALDI-TOF to verify molecular ion peaks and detect trace impurities.

- IR Spectroscopy : Identify nitro (N–O stretch at ~1520 cm⁻¹) and C–F/C–Cl vibrations (1100–500 cm⁻¹).

- Cross-Validation : Compare spectral data with computational predictions (e.g., DFT) for accuracy .

Q. What safety protocols are critical when handling nitro-substituted indazoles like this compound?

- Methodological Answer :

- Preventive Measures :

- Use explosion-proof fume hoods (P280/P284 codes) due to nitro group instability under heat or friction .

- Wear nitrile gloves and goggles (P305+P351+P338) to avoid skin/eye contact with halogenated intermediates.

- Storage : Store in amber glass vials at –20°C under inert gas (argon) to prevent photodegradation and moisture absorption .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SCXRD) resolve ambiguities in the molecular geometry of this compound?

- Methodological Answer :

- Data Collection : Use synchrotron radiation or a high-flux Mo-Kα source (λ = 0.71073 Å) to enhance weak reflections.

- Structure Solution : Apply SHELXT for automated space-group determination and SHELXL for refinement, incorporating anisotropic displacement parameters for halogen atoms .

- Validation : Check R-factor convergence (<5%) and analyze Hirshfeld surfaces to assess intermolecular interactions (e.g., C–F⋯π contacts) .

Q. What pharmacological screening models are suitable for evaluating the bioactivity of this compound?

- Methodological Answer :

- In Vitro Models :

- Kinase Inhibition Assays : Use fluorescence polarization to test inhibition of PKA or CDK enzymes, given indazoles’ affinity for ATP-binding pockets .

- Antimicrobial Screening : Perform MIC assays against Gram-positive bacteria (e.g., S. aureus) due to nitro groups’ redox activity .

- In Vivo Models : Evaluate neuroinflammatory responses in rodent kainate receptor activation models, monitoring cytokine levels via ELISA .

Q. How can researchers address discrepancies in spectroscopic data during structural elucidation?

- Methodological Answer :

- Contradiction Analysis :

- Case 1 : If NMR shows unexpected splitting, consider dynamic effects (e.g., rotational barriers in nitro groups) or polymorphism.

- Case 2 : Mass spectral anomalies (e.g., [M+2] peaks) may indicate chlorine isotopic patterns or adduct formation. Use high-resolution MS to differentiate .

- Resolution : Cross-reference with SCXRD data or computational NMR simulations (e.g., ACD/Labs) .

Q. What strategies mitigate nitro group reduction during catalytic reactions involving this compound?

- Methodological Answer :

- Catalyst Selection : Avoid Pd/C under H₂ atmospheres. Use transfer hydrogenation with ammonium formate and Pd(OAc)₂ to control reduction kinetics .

- Solvent Optimization : Employ polar aprotic solvents (DMF, DMSO) to stabilize nitro intermediates and prevent over-reduction to amines.

Q. How do chloro and fluoro substituents influence the compound’s electronic properties and reactivity?

- Methodological Answer :

- Computational Analysis :

- Perform DFT calculations (e.g., B3LYP/6-311+G**) to map electrostatic potential surfaces. Fluorine’s electronegativity enhances π-acidity, while chlorine increases lipophilicity .

- Experimental Validation :

- Measure Hammett σ values via kinetic studies (e.g., SNAr reactions) to quantify substituent effects on reactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.